molecular formula C11H8F6N2 B13052933 (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13052933
M. Wt: 282.18 g/mol
InChI Key: JWOWJDPGUPBMPH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is a compound characterized by the presence of an amino group, a nitrile group, and a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons. These halides can be used in coupling and annulation reactions to construct a wide variety of trifluoromethyl-containing compounds . Another method involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of biocatalytic processes and transition metal-catalyzed transformations are promising approaches for large-scale synthesis due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is unique due to its combination of an amino group, a nitrile group, and two trifluoromethyl groups on the phenyl ring. This unique structure imparts specific chemical properties, such as high lipophilicity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C11H8F6N2

Molecular Weight

282.18 g/mol

IUPAC Name

(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2/t9-/m1/s1

InChI Key

JWOWJDPGUPBMPH-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.